molecular formula C11H14BrN B6210995 1-(3-bromophenyl)-2-methylpyrrolidine CAS No. 1515583-03-5

1-(3-bromophenyl)-2-methylpyrrolidine

Cat. No.: B6210995
CAS No.: 1515583-03-5
M. Wt: 240.1
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Description

1-(3-Bromophenyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)-2-methylpyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with 2-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenyl derivatives.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects . Detailed studies on its binding sites and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-2-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom enhances its electrophilic substitution reactions and can influence its binding affinity to biological targets .

Properties

CAS No.

1515583-03-5

Molecular Formula

C11H14BrN

Molecular Weight

240.1

Purity

95

Origin of Product

United States

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